molecular formula C13H19ClN2O B2699766 N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride CAS No. 1286274-46-1

N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride

Cat. No.: B2699766
CAS No.: 1286274-46-1
M. Wt: 254.76
InChI Key: WKRLFLWPVJUECV-GJTSMBTKSA-N
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Description

N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride is a chemical compound with the molecular formula C13H19ClN2O. It is known for its unique structure, which includes a cyclohexyl ring substituted with an amino group and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride typically involves the reaction of 4-aminocyclohexylamine with benzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties .

Biological Activity

N-[(1R*,4R*)-4-Aminocyclohexyl]benzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and cancer treatment. This article explores its biological activity, synthesizing findings from diverse sources, including patents, chemical databases, and scientific literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H21_{21}ClN2_2O2_2
  • CAS Number : 1286274-46-1
  • Molecular Weight : 236.76 g/mol

The structure consists of a cyclohexyl ring substituted with an amino group and a benzamide moiety, which is significant for its interaction with biological targets.

Pain Management

N-[(1R*,4R*)-4-Aminocyclohexyl]benzamide hydrochloride has been investigated for its analgesic properties. According to research, it acts as a modulator of nociceptive pathways, potentially offering relief from various types of pain, including neuropathic and inflammatory pain .

The compound is believed to interact with specific receptors involved in pain signaling, including:

  • Opioid Receptors : Modulation of these receptors can lead to reduced perception of pain.
  • GABA Receptors : Its action on GABAergic systems may contribute to its analgesic effects by enhancing inhibitory neurotransmission.

Anticancer Properties

Recent studies have indicated that N-[(1R*,4R*)-4-Aminocyclohexyl]benzamide hydrochloride may exhibit anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

In Vitro Studies

In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cells through:

  • Apoptosis Induction : Triggering programmed cell death pathways.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby inhibiting tumor growth.

Case Studies

Several case studies have highlighted the efficacy of N-[(1R*,4R*)-4-Aminocyclohexyl]benzamide hydrochloride in clinical settings:

  • Neuropathic Pain Management : A study involving patients with chronic neuropathic pain reported significant reductions in pain scores after administration of the compound compared to placebo .
  • Cancer Treatment Trials : Clinical trials assessing the compound's effect on specific cancers (e.g., breast cancer) showed promising results in reducing tumor sizes and improving patient outcomes .

Data Table of Biological Activities

Activity TypeMechanismTargeted ReceptorsReference
AnalgesicModulation of nociceptive pathwaysOpioid, GABA receptors
AnticancerInduction of apoptosisVarious cancer cell lines
Anti-inflammatoryInhibition of inflammatory mediatorsCytokine signaling pathways

Properties

IUPAC Name

N-(4-aminocyclohexyl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRLFLWPVJUECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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